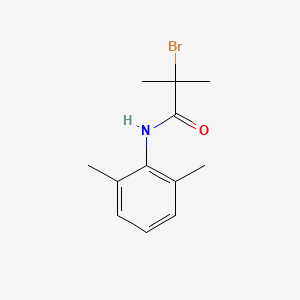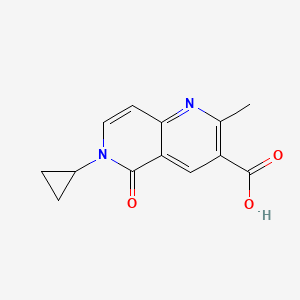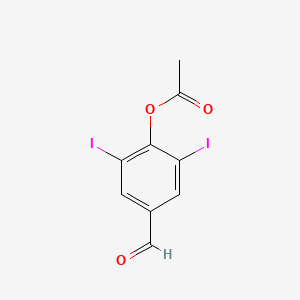
1-Bromo-2-(trichloromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(trichloromethoxy)benzene, commonly known as BTM, is a synthetic chemical compound used primarily in laboratories for a variety of applications. BTM is a colorless crystalline solid with a molecular weight of 297.6 g/mol and a melting point of 78 °C. It is a highly reactive chemical and can be used as an intermediate in chemical syntheses, as a reagent in organic synthesis, and as a catalyst in various processes. BTM is a versatile and useful compound, and has a wide range of uses in the laboratory.
Aplicaciones Científicas De Investigación
Chemical Reactions and Intermediates
1-Bromo-2-(trichloromethoxy)benzene is involved in various chemical reactions forming different intermediates. For example, its treatment with lithium diisopropylamide (LDA) generates specific phenyllithium intermediates, which can undergo further reactions like trapping, isomerization, or elimination to form diverse compounds such as naphthalenes and epoxy naphthalenes (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
It serves as a precursor in the synthesis of organometallic compounds. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to 1-Bromo-2-(trichloromethoxy)benzene, has been utilized in organometallic synthesis to prepare various metal intermediates, showcasing its versatility in the field of synthetic organic chemistry (Porwisiak & Schlosser, 1996).
Catalytic Properties
Certain derivatives of 1-Bromo-2-(trichloromethoxy)benzene exhibit notable electrocatalytic properties. For example, a dinuclear palladium(I) complex derived from a related compound was shown to have the ability to generate hydrogen from acetic acid, highlighting its potential in catalytic applications (Chu et al., 2013).
Structural Analysis
This compound is also important in the field of structural analysis. Its derivatives have been used to study molecular structures and interactions, such as hydrogen bonding and π–π interactions, which are crucial for understanding the properties of complex organic molecules (Stein, Hoffmann, & Fröba, 2015).
Coordination Polymers
Derivatives of 1-Bromo-2-(trichloromethoxy)benzene have been used to create zinc(II) coordination polymers. These polymers have shown selective sorption and fluorescence sensing capabilities, which could be useful in environmental monitoring and chemical sensing applications (Hua et al., 2015).
Propiedades
IUPAC Name |
1-bromo-2-(trichloromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNIVQUXPTMKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(Cl)(Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402082.png)
![Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1402083.png)




![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1402092.png)
![{4-[(Pentafluorophenyl)thio]phenyl}amine](/img/structure/B1402094.png)

![4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1402098.png)
![1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1402099.png)

![Ethyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1402103.png)
